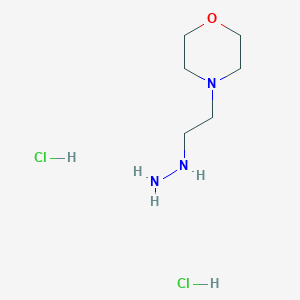
4-(2-Hydrazinylethyl)morpholine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydrazinylethyl)morpholine dihydrochloride, also known as HEM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a white, crystalline powder that is soluble in water and ethanol. HEM is primarily used as a reagent in organic synthesis and has been used in a wide variety of laboratory experiments. It has also been studied for its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including compounds like 4-(2-Hydrazinylethyl)morpholine dihydrochloride, are significant due to their wide spectrum of pharmacological profiles. Morpholine, a six-membered aromatic organic heterocycle, forms the core structure in various compounds developed for diverse pharmacological activities. The literature indicates extensive research in the design and synthesis of novel morpholine and pyran derivatives, revealing their potent pharmacophoric activities. These studies support ongoing efforts to understand and enhance the pharmacological utility of these compounds (Asif & Imran, 2019).
Pharmacological Properties of Phosphorylated Carboxylic Acids Derivatives
Phosphorylated carboxylic acids, a class of compounds closely related to hydrazinyl morpholine derivatives, exhibit a range of psychotropic activities. The research outlines the development and study of phosphorylacetohydrazides and other derivatives, emphasizing their potential as tranquilizers, antidepressants, and neuroprotective agents. These compounds have shown promise in improving memory, learning, and correcting behavioral disorders, with a unique mechanism of action involving enhancement of glutamatergic transmission and interaction with cholinergic synapses. The review also discusses the development of targeted delivery methods for these compounds, highlighting the significant therapeutic potential of this class of compounds (Semina et al., 2016).
Synthetic and Pharmaceutical Applications of Piperazine and Morpholine
Piperazine and morpholine analogues have demonstrated a broad spectrum of pharmaceutical applications. Recent advancements in the synthesis of these derivatives have attracted scientific interest due to their potent pharmacophoric activities. This review encapsulates the medicinal chemistry investigations conducted on these analogues, both in vitro and in vivo, highlighting the current trends and potential in the field of pharmaceuticals (Mohammed et al., 2015).
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2ClH/c7-8-1-2-9-3-5-10-6-4-9;;/h8H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPPVCYJPXQMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydrazinylethyl)morpholine dihydrochloride | |
CAS RN |
874-82-8 |
Source


|
| Record name | 4-(2-hydrazinylethyl)morpholine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



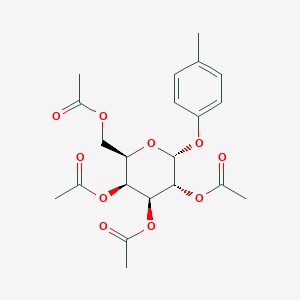

![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)
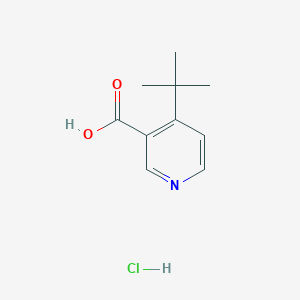

![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
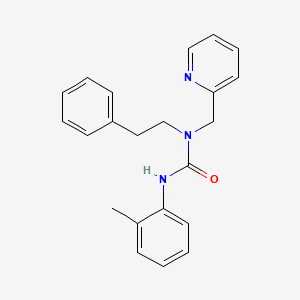
![3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2420434.png)
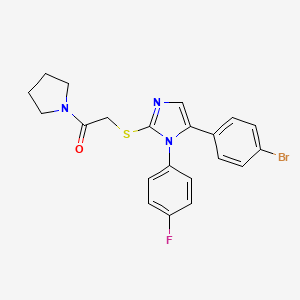
![(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2420443.png)
![[5-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2420444.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2420445.png)